molecular formula C11H17N3O2S B12110042 N-benzylpiperazine-1-sulfonamide

N-benzylpiperazine-1-sulfonamide

Cat. No.: B12110042
M. Wt: 255.34 g/mol
InChI Key: LVRRVSNWUOPCSV-UHFFFAOYSA-N
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Description

N-benzylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-benzylpiperazine-1-sulfonamide

InChI

InChI=1S/C11H17N3O2S/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

LVRRVSNWUOPCSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Contextualization Within the Landscape of Substituted Piperazine Derivatives

Substituted piperazines are a class of organic compounds built upon a central piperazine (B1678402) ring. wikipedia.org This six-membered ring containing two nitrogen atoms at opposite positions is a common feature in a vast array of biologically active molecules. nih.govnih.gov The versatility of the piperazine scaffold allows for the attachment of various chemical groups at its nitrogen atoms, leading to a wide diversity of derivatives with different properties. mdpi.com

The applications of substituted piperazines in medicinal chemistry are extensive. They are integral components of drugs developed for a multitude of therapeutic areas, including:

Anticancer therapies nih.gov

Antiviral treatments nih.gov

Antidepressant medications nih.gov

Antipsychotics nih.gov

Analgesics thieme-connect.com

Anti-inflammatory agents thieme-connect.com

The specific substitutions on the piperazine ring are crucial in determining the biological activity of the resulting compound. N-benzylpiperazine, a precursor to the title compound, is itself a well-studied molecule known for its stimulant properties and effects on neurotransmitter systems. nih.goveuropa.euebi.ac.ukcaymanchem.com The addition of a sulfonamide group to the piperazine core, as seen in N-benzylpiperazine-1-sulfonamide, introduces another layer of chemical complexity and potential for biological interaction.

Significance of the Sulfonamide Moiety in Medicinal Chemistry and Compound Design

The sulfonamide functional group (-SO2NH2) is a cornerstone of modern medicinal chemistry. ajchem-b.comresearchgate.net Its discovery and subsequent development led to the first generation of antimicrobial drugs, revolutionizing the treatment of bacterial infections before the advent of penicillin. ajchem-b.comresearchgate.net Beyond their historical importance, sulfonamides continue to be a vital component in the design of new therapeutic agents. scispace.comtandfonline.com

The significance of the sulfonamide moiety stems from its diverse biological activities, which include:

Antimicrobial ajchem-b.comresearchgate.net

Antiviral ajchem-b.comresearchgate.net

Anticancer researchgate.netscispace.com

Anti-inflammatory ajchem-b.com

Diuretic ajchem-b.com

Antidiabetic ajchem-b.com

One of the key features of the sulfonamide group is its ability to act as an isostere of a carboxylic acid group, meaning it can mimic the shape and electronic properties of a carboxylate, allowing it to interact with biological targets in a similar fashion. researchgate.net This property has been exploited in the design of enzyme inhibitors. researchgate.net Furthermore, the sulfonamide group is more metabolically stable than an amide bond, a characteristic that medicinal chemists can leverage to improve the pharmacokinetic properties of a drug candidate. researchgate.net The incorporation of a sulfonamide group into the N-benzylpiperazine structure, therefore, opens up a wide range of possibilities for creating new compounds with unique and potentially beneficial biological profiles.

Historical and Current Research Trajectories Pertinent to N Benzylpiperazine 1 Sulfonamide and Its Analogs

Strategies for the Direct Synthesis of this compound

The direct synthesis of this compound is primarily achieved through the reaction of N-benzylpiperazine with a suitable sulfonating agent. This method focuses on establishing the key sulfonamide linkage to the piperazine ring.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize product yield and purity. Key parameters that are manipulated include the choice of solvent, reaction temperature, and the base used. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed. The reaction is often conducted at reduced temperatures, ranging from 0 °C to ambient temperature, to control reactivity and minimize the formation of byproducts. The use of an organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the chemical equilibrium towards the formation of the desired product.

ParameterConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Inert, dissolves reactants
Temperature 0 °C to Room TemperatureControls reactivity, minimizes side products
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes HCl byproduct

Utilization of Precursor Compounds in Synthesis (e.g., N-benzylpiperazine as a scaffold)

N-benzylpiperazine is the foundational precursor for the synthesis of this compound, providing the essential benzyl (B1604629) and piperazine structural units. The synthesis hinges on the selective sulfonylation of the secondary amine on the piperazine ring. A common method involves the reaction of N-benzylpiperazine with sulfamoyl chloride. In this reaction, the nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride to form the sulfonamide bond. The reaction is typically performed in an aprotic solvent in the presence of a base to scavenge the liberated hydrogen chloride.

An alternative, two-step synthetic route offers greater flexibility for creating derivatives. This process involves first reacting N-benzylpiperazine with sulfuryl chloride to form an intermediate, N-benzylpiperazine-1-sulfonyl chloride. This intermediate can then be reacted with ammonia (B1221849) or various primary or secondary amines to generate the final this compound or its N-substituted analogs.

PrecursorReagentProduct
N-benzylpiperazineSulfamoyl chlorideThis compound
N-benzylpiperazineSulfuryl chlorideN-benzylpiperazine-1-sulfonyl chloride
N-benzylpiperazine-1-sulfonyl chlorideAmmoniaThis compound

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for investigating structure-activity relationships. This is achieved by systematically modifying different parts of the molecule.

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity is a critical consideration when introducing substituents onto the piperazine ring, ensuring that the modification occurs at the desired position. This can be controlled by starting with a pre-substituted piperazine or by employing regioselective reactions on the pre-formed sulfonamide.

Stereoselectivity is important when a chiral center is introduced, for instance, by a substituent on the piperazine ring. To obtain a specific stereoisomer, chemists may use enantiomerically pure starting materials, chiral catalysts, or chiral auxiliaries to guide the reaction. Chiral chromatography can also be used to separate stereoisomers after the synthesis.

Design and Preparation of Benzyl Moiety Modifications

Modifying the benzyl group is a common strategy to create a diverse library of analogs. This typically involves introducing substituents onto the aromatic ring. The synthesis begins with a substituted benzyl halide, such as a benzyl chloride or benzyl bromide, which is reacted with piperazine to form the corresponding substituted N-benzylpiperazine. This intermediate is then sulfonated. This approach allows for the introduction of a wide array of functional groups, including halogens, alkyl, and alkoxy groups, to probe the effects of electronic and steric changes.

Starting Benzyl HalideIntermediateFinal Product
4-Fluorobenzyl chloride1-(4-Fluorobenzyl)piperazineN-(4-Fluorobenzyl)piperazine-1-sulfonamide
4-Methoxybenzyl chloride1-(4-Methoxybenzyl)piperazineN-(4-Methoxybenzyl)piperazine-1-sulfonamide
4-Methylbenzyl chloride1-(4-Methylbenzyl)piperazineN-(4-Methylbenzyl)piperazine-1-sulfonamide

Design and Preparation of Piperazine Ring Substitutions

An in-depth examination of the synthetic strategies surrounding this compound reveals a dynamic field of chemical research. Chemists continuously explore novel methods for its derivatization and the development of more efficient and environmentally benign synthetic pathways. This article focuses on the modification of the sulfonamide group, the creation of hybrid compounds, and the application of advanced and green synthetic techniques.

4 Design and Preparation of Sulfonamide Group Modifications

The modification of the sulfonamide group (R-SO₂-N) in the this compound scaffold is a key strategy for creating diverse chemical libraries for various research applications. The primary method for achieving this involves the reaction of N-benzylpiperazine with a wide array of sulfonyl chlorides (R-SO₂Cl).

A general and widely employed synthetic procedure begins with dissolving the parent piperazine compound, such as 1-benzylpiperazine (B3395278) or a more complex derivative like trimetazidine (B612337), in a suitable solvent, typically a chlorinated one like dichloromethane. mdpi.com An equimolar amount of the desired sulfonyl chloride is then introduced. The reaction is facilitated by the addition of a base, such as triethylamine, which neutralizes the hydrochloric acid generated during the reaction. mdpi.com This process is generally rapid, often reaching completion within 30 minutes at room temperature. mdpi.com The resulting N-substituted piperazine sulfonamide can then be purified using standard laboratory techniques like liquid-liquid extraction and column chromatography. mdpi.com

The versatility of this method lies in the vast commercial availability and synthetic accessibility of various sulfonyl chlorides. This allows for the introduction of a multitude of different "R" groups onto the sulfonamide moiety, systematically altering the steric and electronic properties of the final molecule. These modifications can range from simple alkyl and aryl groups to more complex heterocyclic systems. For instance, researchers have successfully synthesized analogs by reacting piperazine precursors with different benzenesulfonyl chlorides, leading to a range of substituted aromatic sulfonamides. nih.gov

In more complex synthetic designs, such as those aimed at creating highly specific enzyme inhibitors, the sulfonamide moiety is strategically chosen to interact with particular residues in a biological target. For example, in the development of HIV-1 protease inhibitors, a phenyl group on the sulfonamide was observed to have steric interactions, which prompted further design modifications. nih.gov This highlights how the sulfonamide group is not merely a passive linker but an active component in the molecular design process.

Table 1: Examples of Sulfonyl Chlorides Used in the Modification of the Piperazine Scaffold

Sulfonyl Chloride DerivativeResulting Sulfonamide StructureReference
Benzenesulfonyl chlorideN-benzyl-N'-benzenesulfonylpiperazine nih.gov
Toluenesulfonyl chlorideN-benzyl-N'-toluenesulfonylpiperazine mdpi.com
Methane­sulfonyl chlorideN-benzyl-N'-methane­sulfonylpiperazine mdpi.com
Dansyl chlorideN-benzyl-N'-(5-(dimethylamino)naphthalene-1-sulfonyl)piperazine mdpi.com

5 Development of Hybrid Compounds Incorporating the this compound Scaffold

Molecular hybridization is a contemporary strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores (biologically active moieties) to create a single hybrid molecule. dergipark.org.tr This approach aims to produce compounds with potentially enhanced affinity, selectivity, or a modified activity profile by targeting multiple biological pathways simultaneously. The this compound scaffold has proven to be a valuable and versatile core for the development of such hybrid compounds. dergipark.org.trnih.gov

The synthetic logic behind creating these hybrids often involves the methods described in the previous section, where a piperazine-containing molecule is coupled with a sulfonyl chloride that is itself part of another pharmacologically relevant scaffold. dergipark.org.tr This modular approach allows for the combination of the well-documented biological activities of sulfonamides with those of other classes of compounds. nih.gov

A notable example is the synthesis of hybrid molecules combining a piperazine derivative with a benzothiazole (B30560) scaffold. dergipark.org.tr Benzothiazoles and sulfonamides are both known to possess a wide range of biological activities, and their combination into a single molecule is a subject of significant research interest. dergipark.org.tr Similarly, researchers have successfully synthesized hybrids of benzene sulfonamides with piperazine derivatives to investigate their combined antioxidant and enzyme inhibitory potentials. nih.gov Other scaffolds that have been successfully hybridized with sulfonamides include coumarin, indole, quinoline, and pyrazole, demonstrating the broad applicability of this strategy. nih.gov

Table 2: Examples of Scaffolds Hybridized with Piperazine Sulfonamides

Hybridized ScaffoldRationale for HybridizationReference
BenzothiazoleCombining the diverse biological activities of both benzothiazole and sulfonamide pharmacophores. dergipark.org.tr
TrimetazidineFusing the anti-ischemic properties of trimetazidine with the broad-spectrum action of sulfonamides. mdpi.com
Benzene DerivativesInvestigating combined antioxidant and enzyme inhibition activities. nih.gov
Quinazolinone/ThiazolidinedioneExploring potential as antidiabetic agents. researchgate.net
Coumarin, Indole, QuinolineCreating novel compounds with a wide range of potential therapeutic activities, including antitumor effects. nih.gov

Computational Chemistry and in Silico Modeling of N Benzylpiperazine 1 Sulfonamide

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movement of atoms and molecules over time. For a compound like N-benzylpiperazine-1-sulfonamide, MD simulations would be crucial for predicting how it interacts with biological targets, such as proteins. This involves simulating the compound and its target protein in a virtual, solvated environment to observe their dynamic behavior.

There are no available studies that have performed molecular dynamics simulations to analyze the stability of a ligand-protein complex involving this compound. Such an analysis would typically involve calculating metrics like the root-mean-square deviation (RMSD) to assess the stability of the protein's backbone and the ligand's position within the binding site over the course of the simulation. unisi.it Without these simulations, information regarding the conformational changes in the protein upon binding or the stability of the binding pose remains unknown.

The investigation of dynamic binding events, which details the pathway and key interactions a ligand makes as it binds to a protein, has not been documented for this compound. Research in this area would identify crucial interactions, such as hydrogen bonds or hydrophobic contacts, that are formed or broken during the binding process, providing insight into the kinetics and thermodynamics of the interaction. No such data is present in the current scientific literature for this compound.

In Silico Pharmacokinetic Profiling (ADME)

In silico ADME profiling uses computational models to predict the pharmacokinetic properties of a compound, which are essential for evaluating its potential as a drug candidate. These predictions help to identify potential liabilities early in the drug discovery process.

No specific in silico studies predicting the absorption and distribution of this compound have been published. These predictions would typically evaluate properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding. While general predictions can be made for sulfonamides or piperazine-containing molecules, specific data for this compound is not available. nih.govnih.gov

There is a lack of published research on the predicted metabolic stability and elimination pathways for this compound. Studies on the metabolism of the related compound, N-benzylpiperazine (BZP), show that it is metabolized through hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. researchgate.netnih.gov However, the presence of the sulfonamide group in this compound would significantly alter its metabolic profile, and no specific computational predictions detailing these pathways or its stability against metabolic enzymes, like Cytochrome P450, are available.

Due to the absence of specific research data for this compound in the requested areas, no data tables can be generated.

Structure Activity Relationship Sar Investigations of N Benzylpiperazine 1 Sulfonamide Derivatives

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

The biological activity of N-benzylpiperazine-1-sulfonamide derivatives can be systematically altered by modifying three key structural regions: the benzyl (B1604629) group, the piperazine (B1678402) core, and the sulfonamide moiety.

Modifications of the Benzyl Group: The benzyl moiety is a critical component for the interaction of these derivatives with their biological targets. Substitutions on the aromatic ring of the benzyl group can significantly impact binding affinity and selectivity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, substitutions on the benzyl ring generally led to either similar or slightly decreased affinity for sigma-1 receptors tandfonline.com. In another study on 1-benzhydryl-piperazine sulfonamides, which feature a diphenylmethyl group instead of a benzyl group, variations in the substituents on the aromatic rings were shown to modulate antimicrobial activity tandfonline.com. It is plausible that introducing electron-donating or electron-withdrawing groups to the benzyl ring of this compound could fine-tune its electronic properties and steric profile, thereby influencing its interaction with receptor binding pockets.

Modifications of the Piperazine Core: The piperazine ring serves as a central scaffold and its conformational flexibility can be important for optimal receptor binding. The nitrogen atoms of the piperazine ring are key for forming interactions, often being protonated at physiological pH, which allows them to act as hydrogen bond donors nih.gov. The substitution pattern on the piperazine ring is a determinant of biological activity. For example, in a series of piperazine-based phthalimide (B116566) derivatives, various substitutions on the piperazine ring were explored to modulate their physicochemical and pharmacokinetic properties researchgate.net.

Modifications of the Sulfonamide Moiety: The sulfonamide group is a key pharmacophoric element in many biologically active compounds, often acting as a hydrogen bond acceptor nih.govhilarispublisher.com. The nature of the substituent on the sulfonamide nitrogen can drastically alter the biological activity. In a study of piperazine sulfonamide analogues as diabetic-II inhibitors, various substitutions on the sulfonamide moiety led to a range of inhibitory activities against α-amylase researchgate.net. Research on combretastatin-A4 piperazine conjugates with a sulfonamide linker showed that a 4-chloro substitution on the benzene (B151609) ring of the sulfonamide resulted in effective anticancer activity, which was diminished with other substituents like hydrogen, methyl, methoxy, or tert-butyl groups nih.gov. This highlights the sensitivity of the biological response to the electronic and steric nature of the sulfonamide substituent.

The following data table, based on findings for related 1-benzhydryl-piperazine sulfonamide derivatives with antimicrobial activity, illustrates how modifications to the sulfonamide moiety can impact biological potency tandfonline.com.

CompoundR Group (on Sulfonyl Moiety)Antibacterial Activity (Zone of Inhibition in mm)
8a 2,4,6-trimethylphenylModerate
8b 4-methylphenylLess Active
8c 4-methoxyphenylLess Active
8d 4-nitrophenylSignificant
8e 4-chlorophenylSignificant
8f 2-naphthylModerate

This table is adapted from a study on 1-benzhydryl-piperazine sulfonamides and is presented to illustrate the principles of SAR in related compounds.

Analysis of Stereochemical Influences on Activity and Receptor Binding

The influence of stereochemistry on the biological activity of chiral drugs is a well-established principle in medicinal chemistry. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules like receptors and enzymes.

In the context of this compound derivatives, the introduction of a chiral center can occur through various structural modifications. For example, substitution on the benzylic carbon or on the piperazine ring could lead to the formation of stereoisomers. However, a thorough review of the available scientific literature reveals a notable gap in the investigation of the stereochemical aspects of this particular class of compounds.

While it is known that substituted piperazines can be dibasic amines with no stereoisomers in their simplest forms, the addition of specific substituents can indeed introduce chirality ebi.ac.ukeuropa.eu. For instance, studies on chiral sulfonamides with other N-heterocyclic and aromatic units have demonstrated the importance of stereochemistry for their antiviral activity nih.gov. Similarly, the enantiomers of benzodiazepines, which also feature a heterocyclic core, are known to possess different biological potencies researchgate.net.

Despite these general principles, specific studies focusing on the synthesis of individual enantiomers of this compound derivatives, their chiral separation, and the comparative evaluation of their receptor binding affinities and biological activities are not readily found in the public domain. Consequently, there is no available data to construct a table comparing the activity of different stereoisomers of this compound derivatives. This lack of information underscores an area ripe for future research, as elucidating the stereochemical requirements for activity could lead to the development of more potent and selective therapeutic agents with improved safety profiles.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For this compound derivatives, identifying the key pharmacophoric elements is crucial for understanding their mechanism of action and for designing new, more effective compounds.

Based on studies of related sulfonamide-containing ligands, particularly those targeting serotonin (B10506) receptors, a general pharmacophore model can be proposed. This model typically includes several key features nih.govnih.gov:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group are prominent hydrogen bond acceptors. A pharmacophore model for 5-HT7 receptor antagonists suggests the necessity of two to three hydrogen bond acceptor regions surrounding a hydrophobic core nih.gov.

Hydrophobic/Aromatic Regions (HYD/AR): The benzyl group provides a significant hydrophobic and aromatic region that can engage in van der Waals and pi-pi stacking interactions within a receptor's binding pocket. A pharmacophore model for 5-HT7 ligands highlights two hydrophobic/aromatic regions flanking a central hydrophobic area nih.gov.

Hydrogen Bond Donor (HBD): The piperazine nitrogen, which is typically protonated at physiological pH, can act as a hydrogen bond donor nih.gov.

Large Hydrophobic Region (HYD): The piperazine ring itself, along with the benzyl methylene (B1212753) bridge, contributes to a large hydrophobic volume that can occupy a corresponding hydrophobic pocket in the target receptor nih.gov.

The following data table summarizes these key pharmacophoric elements and their potential roles in target engagement.

Pharmacophoric FeatureStructural Element in this compoundPutative Role in Target Engagement
Hydrogen Bond AcceptorSulfonyl (SO2) group oxygensInteraction with hydrogen bond donor residues in the receptor binding site.
Hydrophobic/Aromatic RegionBenzyl ringPi-pi stacking and hydrophobic interactions within a nonpolar pocket of the receptor.
Hydrogen Bond DonorProtonated piperazine nitrogenFormation of a hydrogen bond with an acceptor residue on the target protein.
Hydrophobic CorePiperazine ring and benzyl methyleneOccupation of a large hydrophobic cavity in the receptor.

Further computational and experimental studies are necessary to validate and refine this proposed pharmacophore model for specific biological targets of this compound derivatives.

Future Directions and Emerging Therapeutic Potential of N Benzylpiperazine 1 Sulfonamide in Research

Rational Design and Synthesis of Next-Generation N-Benzylpiperazine-1-sulfonamide Analogs for Specific Biological Targets

The rational design of next-generation this compound analogs is a key area of future research. This approach involves the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.

Target-Centric Design: A primary strategy involves designing analogs for well-defined biological targets implicated in disease. For instance, the piperazine (B1678402) and sulfonamide moieties are common pharmacophores in drugs targeting a variety of receptors and enzymes. nih.gov By understanding the structure-activity relationships (SAR) of this compound with its targets, researchers can make informed decisions on chemical modifications. This may include altering the substitution pattern on the benzyl (B1604629) ring or modifying the sulfonamide group to optimize interactions with the target's binding site.

Synthesis of Novel Derivatives: The synthesis of novel derivatives is central to exploring the therapeutic potential of the this compound scaffold. nih.gov Recent studies have demonstrated the successful synthesis of various benzene (B151609) sulfonamide-piperazine hybrids. nih.gov These synthetic efforts often involve the condensation of substituted piperazines with various benzenesulfonyl chlorides, allowing for a diverse range of analogs to be created and evaluated. nih.gov For example, the synthesis of 1-(alkyl)-3-phenylpiperidine-2,6-diones has been achieved through the reaction of the parent imide with dibromoalkanes. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for guiding the design of more effective analogs. By systematically altering different parts of the this compound molecule and assessing the impact on biological activity, researchers can identify key structural features responsible for its effects. This iterative process of design, synthesis, and testing is fundamental to the development of next-generation therapeutic agents.

Exploration of Novel Therapeutic Applications Beyond Current Findings

While initial research may have focused on specific activities, the this compound scaffold holds promise for a broader range of therapeutic applications.

Anticancer Potential: The sulfonamide group is a well-established pharmacophore in a variety of anticancer agents, notably as inhibitors of carbonic anhydrases (CAs), which are involved in tumor progression. researchgate.net Research into novel sulfonamide derivatives has shown potent inhibitory activity against cancer-related CA isoforms. researchgate.net Exploring the activity of this compound and its analogs against various cancer cell lines and tumor models could uncover new avenues for oncology drug development.

Neurodegenerative Diseases: The piperazine moiety is present in numerous centrally acting agents. nih.gov Given the role of various neurotransmitter systems in neurodegenerative diseases like Alzheimer's, there is a rationale for investigating this compound analogs for their potential to modulate these systems. For example, multitargeted ligands for Alzheimer's disease have been designed incorporating piperazine and N-benzylpiperidine hybrids. nih.gov These compounds have shown inhibitory potential against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), as well as the ability to reduce amyloid-β (Aβ) aggregation. nih.gov

Antimicrobial and Antiviral Activity: The piperazine ring is a core component of various antimicrobial and antiviral agents. nih.gov Investigations into new derivatives of 3-phenylpiperidine-2,6-dione, which share a similar piperidine (B6355638) core, have revealed moderate antiviral activity against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov This suggests that this compound and its derivatives could be evaluated for their efficacy against a spectrum of bacterial and viral pathogens.

Integration of Multi-omics Data and Systems Biology Approaches in Research

To gain a more comprehensive understanding of the biological effects of this compound, the integration of multi-omics data and systems biology approaches is essential. nih.govnih.gov

Understanding Complex Biological Responses: Systems biology aims to understand the complex interactions within biological systems. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics), researchers can move beyond a single target and analyze the broader impact of a compound on cellular pathways and networks. nih.govmdpi.com This holistic approach can help to elucidate the mechanism of action of this compound and its analogs, identify potential off-target effects, and discover novel biomarkers for efficacy. mdpi.comnih.govmdpi.com

Data Integration and Interpretation: The analysis of multi-omics data presents significant computational challenges. nih.govbiorxiv.org However, the development of new tools and methods for data integration is enabling researchers to derive meaningful insights from these large and complex datasets. nih.govbiorxiv.org These approaches can help to identify the molecular signatures associated with the response to this compound treatment and can aid in the prediction of its therapeutic effects. mdpi.com

Development of Advanced Methodologies for Enhanced Biological Evaluation

The development and application of advanced methodologies are crucial for a more thorough biological evaluation of this compound and its analogs.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against specific biological targets. This can accelerate the identification of potent and selective this compound analogs.

Advanced Imaging Techniques: Techniques such as confocal microscopy, atomic force microscopy, and scanning electron microscopy can provide detailed insights into the cellular and subcellular effects of these compounds. nih.gov For example, these methods have been used to visualize the reduction in Aβ aggregate formation in the presence of piperazine-containing compounds. nih.gov

In Vivo Models: The use of relevant animal models of disease is critical for evaluating the in vivo efficacy and pharmacokinetic profile of lead compounds. For instance, scopolamine- and Aβ-induced mouse models of Alzheimer's disease have been used to demonstrate the memory-restoring effects of piperazine-based compounds. nih.gov

Q & A

Basic: How can the synthesis of N-benzylpiperazine-1-sulfonamide be optimized for higher yield and purity?

Methodological Answer:
Synthesis typically involves reacting piperazine derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine). Key optimizations include:

  • Reagent Ratios: Using a 1.5:1 molar excess of 1-amino-4-methylpiperazine to ensure complete substitution .
  • Solvent Choice: Dimethylformamide (DMF) under inert atmosphere (N₂) enhances reaction efficiency .
  • Purification: Column chromatography or recrystallization improves purity (>85% yield achievable) .
Example Reaction Conditions
Starting Material: 1-amino-4-methylpiperazine
Reagent: Sulfonyl chloride derivative
Solvent: DMF, N₂ atmosphere
Yield: 73–85%

Advanced: What strategies address regioselective challenges in sulfonamide functionalization of the piperazine ring?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Hindrance: Bulky substituents (e.g., benzyl groups) favor substitution at the less hindered nitrogen .
  • Catalytic Modulation: Bases like potassium hydride promote selective activation of specific nitrogen sites .
  • Temperature Control: Reflux conditions (e.g., 80°C in DMF) enhance reaction specificity .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., benzyl group δ 7.2–7.4 ppm) .
  • LCMS: Validates molecular weight (e.g., [M+H]⁺ = 295.3 g/mol) and purity .
  • Elemental Analysis: Confirms C, H, N, S composition (±0.3% tolerance) .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) to identify expected shifts .
  • Computational Modeling: Density Functional Theory (DFT) predicts chemical shifts, aiding interpretation .
  • Deuteration Experiments: Exchangeable protons (e.g., -NH) are identified via D₂O shaking .

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Dopaminergic Pathways: Binds dopamine D1-like receptors, implicated in reward mechanisms (IC₅₀ ~0.02 mg/kg) .
  • Serotonergic Systems: Interacts with 5-HT₃ receptors, modulating psychoactive effects .
  • Enzyme Inhibition: Sulfonamide moiety may inhibit carbonic anhydrase or NLRP3 inflammasome .

Advanced: What mechanistic insights explain the role of dopamine D1 receptors in this compound’s neuropharmacology?

Methodological Answer:

  • Antagonist Studies: SCH23390 (D1 antagonist) attenuates self-administration in rats, confirming D1-mediated reward pathways .
  • Behavioral Models: Conditioned place preference (CPP) assays show dose-dependent reward (1.25–20 mg/kg) .
  • Cross-Reactivity: Limited affinity for D2 receptors, as shown by raclopride insensitivity .

Basic: How can this compound be detected in biological matrices (e.g., urine)?

Methodological Answer:

  • GC-MS Screening: Full-scan mode detects parent compound (m/z 189, 91) .
  • LC-ESI-MS Confirmation: Selected ion monitoring (SIM) quantifies urinary concentrations (LOQ = 0.79 mg/L) .
  • Sample Prep: Solid-phase extraction (SPE) with C18 columns improves recovery (>85%) .

Advanced: What challenges arise in validating analytical methods for emerging piperazine derivatives?

Methodological Answer:

  • Matrix Effects: Urinary metabolites (e.g., hydroxylated derivatives) require separation via gradient elution .
  • Ion Suppression: ESI-MS signal suppression is mitigated by internal standards (e.g., deuterated analogs) .
  • Regulatory Gaps: Lack of certified reference materials complicates method standardization .

Data Contradiction: How to reconcile discrepancies in reported receptor affinities across studies?

Methodological Answer:

  • Dose-Response Variability: Differences in BZP self-administration thresholds (0.125–1.0 mg/kg) suggest species/strain-specific effects .
  • Receptor Heterogeneity: Serotonin 5-HT3 vs. 5-HT2A subtype selectivity depends on assay conditions (e.g., in vitro vs. in vivo) .
  • Pharmacokinetics: Bioavailability differences (e.g., BBB penetration) alter observed potencies .

Advanced: How do structural modifications (e.g., sulfonamide vs. carbothioamide) influence bioactivity?

Methodological Answer:

  • Sulfonamide vs. Carbothioamide: Sulfonamide derivatives exhibit stronger enzyme inhibition (e.g., NLRP3 IC₅₀ = 0.3 µM vs. carbothioamide IC₅₀ = 1.2 µM) due to enhanced hydrogen bonding .
  • Substituent Effects: Fluorophenyl groups improve metabolic stability but reduce aqueous solubility .
  • SAR Table:
Derivative Activity Key Modification
This compoundDopamine D1 agonistBenzyl group enhances CNS penetration
4-(2-Hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamideEnzyme inhibitorHydroxyethyl improves solubility

Ethical Considerations: What guidelines govern the use of this compound in preclinical research?

Methodological Answer:

  • Regulatory Compliance: Not FDA-approved; restricted to in vitro or animal studies under institutional ethics approval .
  • Safety Protocols: Use PPE (gloves, masks) during synthesis; dispose of waste via certified biohazard contractors .
  • Documentation: Maintain detailed logs of synthesis, handling, and disposal to meet OECD/GLP standards .

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